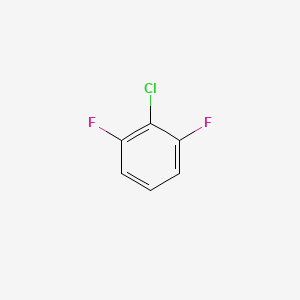

2-Chloro-1,3-difluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2/c7-6-4(8)2-1-3-5(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZQYBFTOANOJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90191719 | |

| Record name | Benzene, 2-chloro-1,3-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38361-37-4 | |

| Record name | Benzene, 2-chloro-1,3-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038361374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2-chloro-1,3-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-1,3-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-1,3-difluorobenzene: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract: This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of 2-chloro-1,3-difluorobenzene. Designed for researchers, scientists, and professionals in drug development, this document details the compound's molecular structure, spectroscopic data, safety protocols, and applications in synthesis. By integrating technical data with practical, field-proven insights, this guide serves as an essential resource for the safe and effective use of this versatile chemical intermediate.

Introduction: The Strategic Importance of this compound in Chemical Synthesis

This compound is a trihalogenated benzene derivative that has emerged as a valuable building block in the synthesis of complex organic molecules.[1] Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where it serves as a key intermediate for creating novel compounds with specific biological activities. The strategic arrangement of the chlorine and fluorine atoms on the benzene ring imparts unique reactivity and physicochemical properties, making it a versatile substrate for a variety of chemical transformations. A thorough understanding of its physical properties is fundamental to its effective application and safe handling in a research and development setting.

Core Physical and Chemical Properties

A detailed understanding of the physical and chemical characteristics of this compound is crucial for its proper storage, handling, and use in experimental protocols.

Table 1: Key Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₆H₃ClF₂ |

| Molecular Weight | 148.54 g/mol |

| Appearance | Colorless to pale yellow liquid[1] |

| Boiling Point | 131 °C |

| Density | 1.37 g/mL at 20 °C |

| Refractive Index (n²⁰/D) | 1.48 |

| Flash Point | 34 °C |

| CAS Number | 38361-37-4[1][2] |

| InChI Key | OTZQYBFTOANOJO-UHFFFAOYSA-N |

| Storage Temperature | Room temperature, recommended in a cool and dark place (<15°C) |

The compound's liquid state at room temperature and relatively high boiling point make it convenient to handle in a laboratory setting. However, its flash point indicates that it is a flammable liquid, necessitating appropriate safety measures.[2]

Diagram 1: Molecular Structure of this compound

Caption: 2D representation of the molecular structure.

Spectroscopic Data for Structural Verification

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. The following data are characteristic of this compound.

-

¹H NMR: The proton NMR spectrum will exhibit complex multiplets in the aromatic region, arising from the three protons on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbons in the benzene ring, with chemical shifts influenced by the attached halogens.

-

IR Spectroscopy: The infrared spectrum will display characteristic absorption bands for C-H, C=C (aromatic), C-F, and C-Cl stretching vibrations.

Safety and Handling Protocols

The hazardous nature of this compound requires strict adherence to safety protocols to minimize risks to personnel and the environment.

Table 2: GHS Hazard Information

| Category | Information |

| Pictogram | GHS02 (Flammable)[2] |

| Signal Word | Warning[2] |

| Hazard Statements | H226: Flammable liquid and vapour.[2] |

| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[2] P233: Keep container tightly closed.[2] P403+P235: Store in a well-ventilated place. Keep cool.[2] |

Diagram 2: Safe Handling Workflow

Caption: A streamlined workflow for the safe handling of this compound.

Synthetic Applications and Methodologies

This compound is a versatile precursor in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its application is crucial in the synthesis of pharmaceuticals and agrochemicals. For instance, chlorodifluorobenzenes are valuable intermediates for quinoline drugs, which possess anti-bacterial properties.[3]

Experimental Protocol: Reductive Dechlorination

One common application of similar compounds is reductive dehalogenation to produce difluorobenzene, an important intermediate for pharmaceutical products.[4]

Objective: To prepare 1,3-difluorobenzene from a chlorodifluorobenzene derivative.

Materials:

-

2,4-difluorochlorobenzene (as a representative starting material)

-

Palladium on carbon (Pd/C) catalyst (5% strength)

-

Sodium hydroxide (NaOH)

-

Water

-

Hydrogen gas

Procedure:

-

Reaction Setup: In an autoclave, combine 2,4-difluorochlorobenzene, 5% Pd/C, and sodium hydroxide in water.[4]

-

Reaction Conditions: Slowly heat the mixture to 100°C in the presence of hydrogen.[4]

-

Monitoring: Maintain the temperature until the uptake of hydrogen ceases, indicating the completion of the reductive dechlorination.[4]

-

Workup: After the reaction, separate the catalyst from the reaction mixture.

-

Purification: Subject the organic phase to fractional distillation to obtain pure 1,3-difluorobenzene.[4]

Rationale for Experimental Choices:

-

Catalyst: Palladium on carbon is a highly effective catalyst for reductive dehalogenation reactions.

-

Base: Sodium hydroxide acts as a hydrogen chloride binder, facilitating the reaction.[4]

-

Solvent: Water is used as the reaction medium.

-

Hydrogen Source: Hydrogen gas is the reducing agent that replaces the chlorine atom with a hydrogen atom.

Diagram 3: Conceptual Reaction Pathway

Caption: A conceptual pathway illustrating the use of this compound in API synthesis.

Conclusion

This compound is a chemical intermediate with significant utility in the pharmaceutical and agrochemical industries. Its unique physical and chemical properties, when properly understood and managed, allow for its effective use in the synthesis of a wide range of complex molecules. This guide provides the foundational knowledge required for its safe handling and successful application in research and development, underscoring the importance of a thorough understanding of its characteristics for scientific advancement.

References

An In-Depth Technical Guide to the Spectroscopic Data of 2-Chloro-1,3-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1,3-difluorobenzene (CAS No. 38361-37-4) is a substituted aromatic compound with significant applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and the elucidation of novel reaction pathways. This guide offers a detailed interpretation of its ¹H, ¹³C, and ¹⁹F NMR, IR, and MS spectra, providing insights into the molecule's unique structural features.

Molecular Structure and Symmetry

The substitution pattern of this compound dictates its spectroscopic characteristics. The chlorine atom at position 2 and the fluorine atoms at positions 1 and 3 create a unique electronic environment around the benzene ring. This substitution pattern results in a plane of symmetry that bisects the C2-C5 axis, influencing the chemical equivalence and splitting patterns observed in the NMR spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen and carbon-fluorine framework of this compound. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the chemical environment, connectivity, and through-bond coupling of the different nuclei.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., 0.5 mL of CDCl₃) within a standard 5 mm NMR tube.

Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Acquisition Parameters:

-

¹H NMR: A standard pulse sequence is used with a spectral width of approximately 10-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is employed with a spectral width of around 200-220 ppm. A longer relaxation delay (e.g., 5-10 seconds) may be necessary for quaternary carbons.

-

¹⁹F NMR: A proton-decoupled pulse sequence is used with a spectral width appropriate for aromatic fluorine compounds (e.g., -100 to -180 ppm).

¹H NMR Spectral Data and Interpretation

Due to the symmetry of the molecule, the three aromatic protons are chemically non-equivalent and are expected to exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

Expected Chemical Shifts and Splitting Patterns:

-

The protons on the aromatic ring are expected to resonate in the region of δ 6.8-7.5 ppm.

-

The proton at C4 will be coupled to the adjacent proton at C5 and to the fluorine at C3.

-

The proton at C5 will be coupled to the protons at C4 and C6 and to the fluorine atoms at C1 and C3.

-

The proton at C6 will be coupled to the proton at C5 and the fluorine at C1.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum will show distinct signals for the six carbon atoms of the benzene ring, with their chemical shifts and splitting patterns influenced by the attached substituents and couplings to fluorine.

| Carbon Atom | Expected Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) |

| C1 | 160-165 | Doublet of doublets (¹JCF, ²JCCF) |

| C2 | 115-120 | Singlet (or very small triplet due to ³JCCCF) |

| C3 | 160-165 | Doublet of doublets (¹JCF, ²JCCF) |

| C4 | 110-115 | Doublet (²JCCF) |

| C5 | 125-130 | Triplet (³JCCCF) |

| C6 | 110-115 | Doublet (²JCCF) |

¹⁹F NMR Spectral Data and Interpretation

The ¹⁹F NMR spectrum is expected to show a single resonance for the two equivalent fluorine atoms.

Expected Chemical Shift and Splitting Pattern:

-

The fluorine atoms are expected to resonate in the typical range for aryl fluorides, around -110 to -130 ppm (relative to CFCl₃).

-

The signal will likely appear as a multiplet due to coupling with the aromatic protons.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups and vibrational modes present in this compound.

Experimental Protocol: IR Spectroscopy

Sample Preparation: A thin film of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

IR Spectral Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of the aromatic ring and the carbon-halogen bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100-3000 | C-H stretching (aromatic) |

| 1600-1450 | C=C stretching (aromatic ring) |

| 1300-1000 | C-F stretching |

| 800-600 | C-Cl stretching |

| 900-675 | C-H out-of-plane bending (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

Experimental Protocol: Mass Spectrometry

Instrumentation: An electron ionization (EI) mass spectrometer is typically used.

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC) for separation from any impurities.

Ionization: The sample is ionized using a standard electron energy of 70 eV.

Mass Spectral Data and Interpretation

The mass spectrum will show the molecular ion peak (M⁺) and various fragment ions. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and any chlorine-containing fragment peaks.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A prominent peak at m/z corresponding to the molecular weight of C₆H₃ClF₂ (148.54 g/mol ). An M+2 peak of approximately one-third the intensity of the M⁺ peak will be observed due to the ³⁷Cl isotope.

-

Fragment Ions: Loss of a chlorine atom ([M-Cl]⁺), a fluorine atom ([M-F]⁺), and other characteristic fragmentations of the aromatic ring.

Caption: Proposed mass spectrometry fragmentation pathway.

Conclusion

The spectroscopic data presented in this guide provide a detailed and multi-faceted characterization of this compound. The NMR spectra reveal the intricate spin-spin coupling network between protons and fluorine nuclei, while the IR spectrum confirms the presence of key functional groups. The mass spectrum provides definitive information on the molecular weight and characteristic fragmentation patterns. This comprehensive spectroscopic analysis is an indispensable tool for researchers and professionals working with this important chemical intermediate.

References

A Technical Guide to the Synthesis of 2-Chloro-1,3-difluorobenzene: Pathways, Protocols, and Mechanistic Insights

Introduction: The Strategic Importance of 2-Chloro-1,3-difluorobenzene

This compound (also known as 1-chloro-2,6-difluorobenzene) is a halogenated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its strategic value lies in its function as a versatile chemical intermediate or building block. The specific arrangement of its substituents—two activating fluorine atoms meta to each other and a chlorine atom positioned between them—creates a unique electronic and steric environment. This configuration allows for precise downstream functionalization, making it a crucial component in the synthesis of complex, high-value molecules. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity in final drug products, while the chlorine atom provides a reactive handle for cross-coupling reactions or nucleophilic substitution.[1][2] This guide provides an in-depth exploration of the two principal and industrially relevant pathways for its synthesis: the Sandmeyer reaction from 2,6-difluoroaniline and the halogen exchange (Halex) reaction from 1,2,3-trichlorobenzene.

Pathway 1: The Sandmeyer Reaction from 2,6-Difluoroaniline

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of a primary aromatic amine into an aryl halide via a diazonium salt intermediate.[3][4] This pathway is often favored in laboratory and smaller-scale productions due to its well-understood mechanism and relatively mild conditions for the final C-Cl bond formation. The synthesis proceeds in two distinct, sequential stages: diazotization of the starting aniline and the copper(I) chloride-catalyzed decomposition of the resulting diazonium salt.

Mechanistic Rationale

Stage 1: Diazotization The process begins with the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl). The amine (2,6-difluoroaniline) acts as a nucleophile, attacking the nitrosonium ion (NO⁺) that is formed under acidic conditions. A series of proton transfers and the elimination of a water molecule generate the 2,6-difluorobenzenediazonium chloride salt.

-

Causality of Experimental Choices: This stage is critically dependent on temperature. The reaction is conducted at low temperatures (0–5 °C) because aryl diazonium salts are notoriously unstable and can decompose explosively at higher temperatures. The presence of a strong acid is essential to generate the reactive nitrosonium electrophile and to prevent the newly formed diazonium salt from coupling with unreacted aniline.

Stage 2: Chloro-dediazoniation The second stage is the classic Sandmeyer reaction. The diazonium salt solution is added to a solution of copper(I) chloride (CuCl). The mechanism is believed to proceed via a single-electron transfer (SET) from the copper(I) species to the diazonium salt. This transfer generates an aryl radical, dinitrogen gas (N₂), and a copper(II) species. The aryl radical then abstracts a chlorine atom from the copper(II) chloride complex to form the final product, this compound, while regenerating the copper(I) catalyst.

-

Causality of Experimental Choices: Copper(I) chloride is the specific catalyst of choice for chlorination. Using other copper(I) halides, such as CuBr, would result in the corresponding aryl bromide. The reaction is typically warmed after the addition of the diazonium salt to facilitate the decomposition and the vigorous evolution of nitrogen gas, driving the reaction to completion.

Visualizing the Sandmeyer Pathway

Caption: The two-stage Sandmeyer synthesis pathway.

Detailed Experimental Protocol: Sandmeyer Synthesis

Materials:

-

2,6-Difluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Ice

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (for drying)

Procedure:

Part A: Diazotization of 2,6-Difluoroaniline

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a solution of 2,6-difluoroaniline in concentrated hydrochloric acid and water. Cool the flask in an ice-salt bath to maintain an internal temperature of 0–5 °C.

-

In a separate beaker, prepare a solution of sodium nitrite in water.

-

Slowly add the sodium nitrite solution dropwise to the stirred aniline solution. The rate of addition must be carefully controlled to ensure the temperature does not exceed 5 °C.

-

After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 20-30 minutes. The formation of the diazonium salt is complete when a slight excess of nitrous acid is detected with starch-iodide paper. This cold diazonium salt solution is used immediately in the next step.

Part B: Copper(I) Catalyzed Chlorination

-

In a separate, larger reaction flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Cool this solution to 0-5 °C with an ice bath.

-

Slowly and carefully, add the cold diazonium salt solution from Part A to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Gently heat the mixture (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases, indicating the reaction is complete.[5]

-

Cool the reaction mixture to room temperature. The product can then be isolated by steam distillation or solvent extraction (e.g., with diethyl ether).

-

Wash the organic extract with dilute sodium hydroxide solution and then with water. Dry the organic layer over anhydrous magnesium sulfate.

-

The final product is purified by fractional distillation under reduced pressure.

Pathway 2: Halogen Exchange (Halex) from 1,2,3-Trichlorobenzene

The Halogen Exchange (Halex) reaction is a powerful method for introducing fluorine into aromatic rings and is particularly well-suited for large-scale industrial production.[6] This pathway utilizes an inexpensive and readily available starting material, 1,2,3-trichlorobenzene, and converts it to the target molecule by substituting two chlorine atoms with fluorine. While conceptually simple, the primary challenge of this route is managing the formation of isomers.

Mechanistic Rationale

The Halex reaction is a form of nucleophilic aromatic substitution (SNAr). A high-boiling polar aprotic solvent (e.g., N-methylpyrrolidone (NMP) or sulfolane) is used to dissolve the reactants and facilitate the reaction. A fluoride salt, typically spray-dried potassium fluoride (KF) for high reactivity, acts as the nucleophile.[6] At high temperatures (200–270 °C), the fluoride ion attacks the electron-deficient carbon atoms of the 1,2,3-trichlorobenzene ring, displacing chloride ions.

The reaction proceeds stepwise, leading to a mixture of products, including monochlorodifluorobenzene isomers. The primary isomers formed are the desired this compound (2,6-difluorochlorobenzene) and the undesired 2,3-difluorochlorobenzene.[7][8]

-

Causality of Experimental Choices:

-

High Temperatures: Significant thermal energy is required to overcome the activation energy for breaking the strong C-Cl bond on the aromatic ring.

-

Polar Aprotic Solvent: Solvents like sulfolane or NMP are essential as they effectively solvate the potassium cation, leaving a "naked" and highly nucleophilic fluoride anion to initiate the substitution.

-

Anhydrous Conditions: The presence of water is detrimental as it can hydrate the fluoride ions, reducing their nucleophilicity, and can lead to unwanted side reactions.

-

A significant challenge is that the boiling points of the 2,6- and 2,3-isomers are very close, making separation by distillation difficult and commercially unviable.[7] An innovative industrial solution involves a subsequent selective reduction step. The isomeric mixture is subjected to catalytic hydrogenation in the presence of a palladium catalyst. Under controlled conditions, the chlorine atom of the unwanted 2,3-difluorochlorobenzene is preferentially removed, converting it to 1,2-difluorobenzene.[8][9][10] The desired this compound remains largely unreacted. The resulting mixture of this compound and 1,2-difluorobenzene can then be easily separated by distillation.

Visualizing the Halex & Purification Pathway

Caption: The industrial Halex synthesis and purification workflow.

Detailed Experimental Protocol: Halex Synthesis

Materials:

-

1,2,3-Trichlorobenzene

-

Spray-dried Potassium Fluoride (KF)

-

N-methylpyrrolidone (NMP) or Sulfolane (anhydrous)

-

Palladium on Carbon catalyst (Pd/C)

-

Hydrogen gas (H₂)

-

Inert gas (e.g., Nitrogen)

Procedure:

Part A: Halogen Exchange Fluorination

-

Charge a high-pressure reactor with anhydrous N-methylpyrrolidone (NMP) and spray-dried potassium fluoride.

-

Seal the reactor, purge with nitrogen, and heat the stirred mixture to the reaction temperature (e.g., 270 °C).[8]

-

Add 1,2,3-trichlorobenzene to the reactor. Maintain the temperature and stir for several hours (e.g., 24 hours).[8]

-

Monitor the reaction by gas chromatography (GC) to determine the composition of the product mixture.

-

After completion, cool the reactor and isolate the organic products by distillation. Collect the fraction containing the mixture of difluorochlorobenzene isomers.[7]

Part B: Selective Reductive Dechlorination

-

Introduce the isomeric mixture from Part A into a pressure reactor along with a suitable solvent (e.g., an organic amine or alcohol) and a palladium on carbon (Pd/C) catalyst.[8]

-

Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas.

-

Heat the stirred mixture to approximately 100 °C and maintain until the 2,3-difluorochlorobenzene has been consumed, as monitored by GC.[8]

-

Cool and vent the reactor. Isolate the reaction mixture by filtering off the catalyst.

-

The final, pure this compound is obtained by fractional distillation to separate it from the 1,2-difluorobenzene byproduct.

Comparative Analysis of Synthesis Pathways

| Feature | Sandmeyer Reaction | Halogen Exchange (Halex) Reaction |

| Starting Material | 2,6-Difluoroaniline | 1,2,3-Trichlorobenzene |

| Key Reagents | NaNO₂, HCl, CuCl | KF (or CsF), Pd/C, H₂ |

| Reaction Conditions | Low temperature (0-5 °C) then moderate heat (~60 °C) | High temperature (200-270 °C) and pressure |

| Advantages | - Well-established, reliable lab method- High selectivity to the desired product- Avoids isomeric separation issues | - Uses inexpensive, commodity starting material- Highly scalable for industrial production |

| Disadvantages | - Starting material (2,6-difluoroaniline) can be expensive- Diazonium salts are unstable and potentially hazardous | - Requires high temperatures and pressures- Forms isomeric byproducts requiring a dedicated purification/conversion step |

| Typical Application | Laboratory scale, fine chemical synthesis | Large-scale industrial manufacturing |

Conclusion

The synthesis of this compound can be effectively achieved through two primary, well-documented routes. The Sandmeyer reaction, starting from 2,6-difluoroaniline, offers a direct and highly selective method that is ideal for laboratory-scale synthesis where the cost of the starting material is less prohibitive. In contrast, the Halogen Exchange pathway from 1,2,3-trichlorobenzene represents a robust, scalable, and economically favorable process for industrial production, despite the added complexity of managing and separating isomeric byproducts. The choice between these methodologies is ultimately dictated by the specific requirements of the researcher or manufacturer, balancing factors of scale, cost, safety, and available equipment. Both pathways underscore the ingenuity of synthetic chemistry in creating valuable, functionalized building blocks for the advancement of medicine and agriculture.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 38361-37-4 | TCI AMERICA [tcichemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene - Google Patents [patents.google.com]

- 8. EP0506199B1 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene - Google Patents [patents.google.com]

- 9. US5091580A - Process for the preparation of 2,6-difluoroaniline - Google Patents [patents.google.com]

- 10. JPH05112506A - Process for manufacturing 2,6-difluoroaniline from 1,2,3-trichlorobenzene - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic Acid: A Key Intermediate in 5α-Reductase Inhibitor Synthesis

Introduction

3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid is a pivotal synthetic intermediate in the pharmaceutical industry, primarily recognized for its role in the manufacturing of potent 5α-reductase inhibitors. This technical guide provides a comprehensive overview of its chemical and physical properties, its critical applications in drug development, and insights into its synthesis and analytical characterization. The information presented herein is curated for researchers, medicinal chemists, and professionals involved in the development and manufacturing of pharmaceuticals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid is fundamental for its application in synthetic chemistry and for the development of robust analytical methods. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 104239-97-6 | [1][2][3] |

| Molecular Formula | C₁₉H₂₇NO₃ | [1][3][4][5] |

| Molecular Weight | 317.42 g/mol | [1][3][5] |

| IUPAC Name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-Dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylic Acid | [2][3] |

| Synonyms | Finasteride Carboxylic Acid | [6][7] |

| Appearance | White to off-white solid/powder | [1][5][6] |

| Purity | Typically >98.0% (HPLC) | [1][2][5] |

| Melting Point | Approximately 312 °C | [1] |

| Solubility | Soluble in Methanol-DMSO | [6] |

| Storage Conditions | Heat and air sensitive; store at 2-8°C | [1][6] |

Role in the Synthesis of 5α-Reductase Inhibitors

The primary and most significant application of 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid is its function as a key intermediate in the synthesis of finasteride and dutasteride.[8][9] These drugs are potent inhibitors of the enzyme 5α-reductase, which is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).

Mechanism of Action of Target Drugs

Finasteride and dutasteride are used in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern baldness).[10] By inhibiting 5α-reductase, they reduce the levels of DHT, which is a primary mediator of prostate growth and hair follicle miniaturization.

Caption: Synthetic pathway to 5α-reductase inhibitors.

Synthetic Pathway Overview

The synthesis of finasteride and dutasteride from 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid typically involves the amidation of the carboxylic acid group. This critical step transforms the intermediate into the final active pharmaceutical ingredient (API).

Caption: General synthetic workflow.

Experimental Protocols

Protocol 1: General Procedure for Amidation

The following is a generalized protocol for the amidation of 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid to form the corresponding N-substituted amide, a crucial step in the synthesis of finasteride.

Materials:

-

3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid

-

Appropriate amine (e.g., tert-butylamine for finasteride synthesis)

-

Coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid in the anhydrous aprotic solvent.

-

Addition of Amine: Add the appropriate amine to the solution.

-

Activation of Carboxylic Acid: Cool the reaction mixture in an ice bath and add the coupling agent portion-wise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

-

Extraction: Wash the filtrate with an appropriate aqueous solution (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove unreacted starting materials and by-products.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure N-substituted amide.

Analytical Characterization

Robust analytical methods are essential for ensuring the quality and purity of 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid and the resulting APIs.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid. A typical method would involve a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acid modifier like trifluoroacetic acid (TFA).

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound.

-

Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation pattern, further confirming the identity of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the carboxylic acid and amide moieties.

Safety and Handling

3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid is a chemical intermediate and should be handled with appropriate safety precautions in a laboratory or manufacturing setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. The compound is noted to be heat and air sensitive.[1]

Conclusion

3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid is a cornerstone in the synthesis of a clinically important class of drugs, the 5α-reductase inhibitors. Its well-defined chemical properties and synthetic utility make it a subject of significant interest for pharmaceutical scientists and process chemists. A comprehensive understanding of its characteristics and handling is paramount for the successful and efficient production of high-quality active pharmaceutical ingredients.

References

- 1. labproinc.com [labproinc.com]

- 2. 3-Oxo-4-aza-5alpha-androst-1-ene-17beta-carboxylic Acid | 104239-97-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. scbt.com [scbt.com]

- 4. 3-Oxo-4-aza-5-androstene-17beta-carboxylic acid | C19H27NO3 | CID 475447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Oxo-4-aza-5a-androst-1-ene-17b-carboxylic acid [cymitquimica.com]

- 6. allmpus.com [allmpus.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. US20060046994A1 - Process for preparing 3-oxo-4-aza-5-alpha-androstane-17-carboxylic acid - Google Patents [patents.google.com]

- 10. veeprho.com [veeprho.com]

An In-depth Technical Guide to the Reactivity of 2-Chloro-1,3-difluorobenzene with Nucleophiles

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 2-chloro-1,3-difluorobenzene with various nucleophiles. The document elucidates the underlying principles of nucleophilic aromatic substitution (SNAr) as they pertain to this specific polysubstituted arene. We will explore the electronic effects of the halogen substituents, the governing reaction mechanisms, regioselectivity of nucleophilic attack, and practical considerations for synthetic applications. Detailed experimental protocols, mechanistic diagrams, and summarized data are provided to support researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Introduction: The Synthetic Value of Fluorinated Aromatics

Polyhalogenated aromatic compounds are pivotal building blocks in modern organic synthesis, particularly in the creation of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Among these, this compound stands out as a versatile intermediate. Its unique substitution pattern—a chlorine atom flanked by two fluorine atoms—imparts a distinct electronic character that dictates its reactivity.

Understanding the principles of nucleophilic aromatic substitution (SNAr) is essential to harnessing the synthetic potential of this molecule.[3] Unlike the more common electrophilic substitutions on electron-rich benzene rings, SNAr reactions occur on electron-poor aromatic systems, where a nucleophile displaces a leaving group.[4][5] The presence of strongly electron-withdrawing groups, such as fluorine atoms, is critical for activating the ring toward nucleophilic attack.[6][7] This guide will dissect the factors that control the reactivity of this compound, providing a robust framework for its application in complex molecule synthesis.

Electronic Properties and Activation of the Aromatic Ring

The reactivity of an aromatic ring in SNAr is fundamentally governed by its electron density. The presence of three halogen substituents on the benzene ring—one chlorine and two fluorine atoms—renders the system significantly electron-deficient.

-

Inductive Effect: Fluorine is the most electronegative element, and its primary influence on the aromatic ring is a powerful electron-withdrawing inductive effect (-I).[8][9] This effect polarizes the carbon-fluorine bond, drawing electron density away from the ring and creating a partial positive charge on the ring carbons.[9] The chlorine atom also contributes to this inductive withdrawal, albeit to a lesser extent than fluorine.

-

Mesomeric (Resonance) Effect: Halogens possess lone pairs of electrons that can be donated to the aromatic π-system (+M effect). For fluorine, this resonance donation is weak and is significantly outweighed by its strong inductive withdrawal.

-

Overall Activation: The cumulative inductive effect of the two fluorine atoms and the chlorine atom strongly deactivates the ring for electrophilic attack but, crucially, activates it for nucleophilic attack.[5][6] The electron-poor nature of the ring makes it an attractive target for electron-rich nucleophiles.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with nucleophiles predominantly follows the SNAr addition-elimination mechanism.[4] This is a two-step process that is distinct from SN1 and SN2 reactions.[3]

Step 1: Nucleophilic Addition (Rate-Determining Step) The reaction begins with the attack of a nucleophile on the carbon atom bearing the leaving group.[10] This initial attack is the slowest step of the reaction (rate-determining) because it temporarily disrupts the aromaticity of the ring.[6][7] The product of this step is a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[4]

Step 2: Elimination of the Leaving Group (Fast Step) In the second step, the leaving group departs, and the lone pair of electrons on the carbanion collapses back into the ring to restore aromaticity. This step is rapid and energetically favorable.

The Role of Fluorine in Activating SNAr Reactions

A peculiar and critical aspect of SNAr reactions is the reactivity trend of halogens as leaving groups: F > Cl > Br > I .[11] This is the reverse of the trend seen in SN2 reactions. The explanation lies in the rate-determining step.[8]

-

Stabilization of the Intermediate: The rate-determining step is the formation of the negatively charged Meisenheimer complex.[6] Fluorine's immense electronegativity provides a powerful inductive effect that stabilizes this anionic intermediate, thereby lowering the activation energy of the first step.[8][11]

-

Leaving Group Ability: The strength of the carbon-halogen bond, which determines leaving group ability, is irrelevant to the reaction rate because the C-X bond is broken in the fast, non-rate-determining second step.[6][12]

Therefore, even though the C-F bond is strong, the presence of fluorine atoms on the ring accelerates the overall reaction by stabilizing the key intermediate.[6]

Regioselectivity: The Site of Nucleophilic Attack

In this compound, the nucleophile preferentially attacks the carbon atom bonded to the chlorine (C-2). There are two primary reasons for this high regioselectivity:

-

Leaving Group Ability: While fluorine is a better activating group, the C-Cl bond is significantly weaker than the C-F bond. In the elimination step, the weaker bond is more easily broken, making the chloride ion a better leaving group than the fluoride ion under typical SNAr conditions.

-

Activation by Ortho Substituents: The SNAr mechanism is most efficient when electron-withdrawing groups are positioned ortho or para to the leaving group.[6][10] In this molecule, the chlorine atom at C-2 is activated by two strongly electron-withdrawing fluorine atoms in the ortho positions (C-1 and C-3). This arrangement provides maximum stabilization for the Meisenheimer complex when the attack occurs at C-2.[13]

Reactivity with Common Nucleophile Classes

The reaction of this compound has been demonstrated with a variety of nucleophiles. The general outcome is the selective displacement of the chlorine atom.

| Nucleophile Class | Example Nucleophile | Typical Product | Reaction Conditions |

| O-Nucleophiles | Sodium Methoxide (NaOMe) | 2-Methoxy-1,3-difluorobenzene | Methanol, Reflux |

| Sodium Hydroxide (NaOH) | 1,3-Difluorophenol | High Temp/Pressure or DMSO | |

| N-Nucleophiles | Ammonia (NH₃) | 2,6-Difluoroaniline | Aqueous solution, Heat |

| Diethylamine (Et₂NH) | N,N-Diethyl-2,6-difluoroaniline | Aprotic solvent (e.g., DMF), Base (e.g., K₂CO₃) | |

| S-Nucleophiles | Sodium Thiophenoxide (NaSPh) | 1,3-Difluoro-2-(phenylthio)benzene | DMF or THF, Room Temp |

Detailed Experimental Protocol: Synthesis of N-Benzyl-2,6-difluoroaniline

This protocol provides a representative, self-validating procedure for the reaction of this compound with an amine nucleophile.

Objective: To synthesize N-Benzyl-2,6-difluoroaniline via nucleophilic aromatic substitution.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Silica Gel for column chromatography

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous potassium carbonate (2.0 eq). Under a nitrogen atmosphere, add anhydrous DMF to create a stirrable slurry.

-

Addition of Reagents: Add this compound (1.0 eq) to the flask via syringe, followed by the dropwise addition of benzylamine (1.2 eq).

-

Heating: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-8 hours).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-benzyl-2,6-difluoroaniline.

Conclusion

This compound is a highly activated substrate for nucleophilic aromatic substitution. The strong inductive effects of the two fluorine atoms render the aromatic ring electron-deficient, facilitating the rate-determining nucleophilic attack. Reactions proceed with excellent regioselectivity, with the chlorine atom at the C-2 position being preferentially displaced due to the combined effects of its superior leaving group ability (compared to fluorine) and the powerful activating influence of the two ortho fluorine atoms. This predictable reactivity makes this compound a valuable and reliable building block for introducing the 2,6-difluorophenyl moiety in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.

References

- 1. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. ncrdsip.com [ncrdsip.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. wyzant.com [wyzant.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Effects of Fluorine and Chlorine in 2-Chloro-1,3-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Part 1: Introduction

Significance of Halogenated Aromatic Compounds in Research and Drug Development

Halogenated aromatic compounds are a cornerstone of modern chemical and pharmaceutical sciences. The introduction of halogens into an aromatic framework can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Fluorine, in particular, has gained a prominent role in drug design due to its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, which can enhance metabolic resistance and modulate pKa values. Chlorine, another common substituent, also significantly influences a molecule's electronic and steric profile, impacting its reactivity and interaction with biological systems. Understanding the nuanced electronic effects of these halogens is therefore critical for the rational design of novel therapeutics and functional materials.

Overview of Electronic Effects: Induction and Resonance

Two primary electronic effects govern the influence of substituents on an aromatic ring: the inductive effect and the resonance effect.

-

Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds and arises from the difference in electronegativity between the substituent and the carbon atom of the aromatic ring. Both fluorine and chlorine are highly electronegative, leading to a strong electron-withdrawing inductive effect. This effect polarizes the C-X bond, drawing electron density away from the ring and decreasing its overall electron density. The inductive effect weakens with distance from the substituent.

-

Resonance Effect (+R): This effect involves the delocalization of lone pair electrons from the substituent into the pi (π) system of the aromatic ring. Halogens, including fluorine and chlorine, possess lone pairs of electrons that can be donated to the benzene ring through resonance.[1] This donation increases the electron density at the ortho and para positions of the ring.

The interplay of these opposing effects—the electron-withdrawing inductive effect and the electron-donating resonance effect—determines the overall electronic character of the substituted benzene ring and dictates its reactivity and the orientation of further substitution.

Introduction to 2-Chloro-1,3-difluorobenzene: Structure and Importance

This compound is a polysubstituted aromatic compound that presents a fascinating case study in the interplay of electronic effects. With two highly electronegative fluorine atoms and a chlorine atom positioned on the benzene ring, this molecule is a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The specific arrangement of these halogens creates a unique electronic landscape on the aromatic ring, influencing its reactivity in both electrophilic and nucleophilic aromatic substitution reactions. A thorough understanding of the electronic contributions of each halogen in this molecule is essential for predicting its chemical behavior and harnessing its potential in synthetic applications.

Part 2: Synthesis of this compound

Common Synthetic Routes to Polysubstituted Halobenzenes

The synthesis of polysubstituted halobenzenes often involves multi-step sequences that can include diazotization of anilines followed by Sandmeyer-type reactions, or halogen exchange reactions on pre-functionalized aromatic rings. For compounds like this compound, a common strategy involves the reductive dehalogenation of a more readily available precursor.

A Detailed, Step-by-Step Experimental Protocol for the Synthesis of this compound

A plausible synthetic route to this compound involves the catalytic hydrogenation of 2,4-difluorochlorobenzene. This method offers a straightforward approach from a commercially available starting material.

Reaction: Catalytic Hydrogenation of 2,4-Difluorochlorobenzene

Materials:

-

2,4-Difluorochlorobenzene

-

Palladium on activated carbon (5% Pd/C)

-

Methanol

-

Triethylamine

-

Hydrogen gas

-

Water

-

Sodium carbonate solution (dilute)

-

Three-necked flask equipped with a condenser, gas inlet, and magnetic stirrer

-

Heating mantle

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

In a three-necked flask, combine 2,4-difluorochlorobenzene, methanol, triethylamine, and a catalytic amount of 5% palladium on activated carbon.

-

Heat the mixture to 100°C with continuous stirring.

-

Introduce hydrogen gas into the reaction mixture through the gas inlet.

-

Maintain the reaction at 100°C for 3 hours, ensuring a continuous supply of hydrogen.

-

After the reaction is complete, cool the mixture to room temperature and filter it while hot to remove the palladium catalyst.

-

Wash the filtrate with water and then with a dilute sodium carbonate solution until the aqueous layer is neutral.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Purify the crude product by distillation to obtain this compound as a colorless liquid.

This procedure is adapted from a general method for the synthesis of 1,3-difluorobenzene from 2,4-difluorochlorobenzene.[2]

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Part 3: Spectroscopic Analysis and Interpretation

Probing the Electronic Environment: An Overview of Spectroscopic Techniques

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for elucidating the structure and electronic properties of molecules like this compound.

¹H NMR Spectroscopy of this compound

The ¹H NMR spectrum of this compound is expected to show complex multiplets for the three aromatic protons due to coupling with each other and with the two fluorine atoms. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the halogens.

¹³C NMR Spectroscopy of this compound

The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts and C-F coupling constants providing valuable information about the electronic environment of each carbon atom.

¹⁹F NMR Spectroscopy: A Key Tool for Fluorinated Compounds

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[3]

The ¹⁹F NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms at positions 1 and 3. These signals will likely appear as complex multiplets due to coupling with the aromatic protons and potentially a small through-space coupling to each other. Aromatic fluorine substituents typically resonate in the range of -100 to -200 ppm relative to a CFCl₃ standard.[3]

The precise chemical shifts of the fluorine nuclei are sensitive to the electronic effects of the other substituents on the ring. The magnitudes of the H-F and F-F coupling constants can provide valuable structural information.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for C-H stretching and bending in the aromatic region, as well as strong C-F and C-Cl stretching vibrations.

Part 4: In-depth Analysis of Electronic Effects

Inductive Effects (-I) of Fluorine and Chlorine

Both fluorine and chlorine exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity. Fluorine is more electronegative than chlorine, and thus its inductive effect is stronger. This effect deactivates the entire aromatic ring towards electrophilic attack by reducing the electron density of the π-system.

Resonance Effects (+R) of Fluorine and Chlorine

Despite their electron-withdrawing inductive effects, both fluorine and chlorine can donate a lone pair of electrons to the aromatic ring via resonance (+R effect). This electron donation increases the electron density, particularly at the ortho and para positions relative to the halogen.

The Interplay and Net Effect on the Aromatic Ring

In halobenzenes, the inductive effect is generally stronger than the resonance effect, leading to an overall deactivation of the ring towards electrophilic aromatic substitution compared to benzene.[4] However, the resonance effect still directs incoming electrophiles to the ortho and para positions. In this compound, the cumulative inductive effect of the three halogens will significantly deactivate the ring.

Hammett Parameters: Quantifying Substituent Effects

Hammett parameters (σ) are used to quantify the electron-donating or electron-withdrawing nature of substituents on an aromatic ring.

| Substituent | σ_meta | σ_para |

| -F | 0.34 | 0.06 |

| -Cl | 0.37 | 0.23 |

Data sourced from various compilations.

A positive σ value indicates an electron-withdrawing effect, while a negative value signifies an electron-donating effect. The larger positive values for both fluorine and chlorine indicate their overall electron-withdrawing character.

Dipole Moment of this compound

The dipole moment of a molecule is a measure of its overall polarity and is the vector sum of all individual bond dipoles.

The dipole moment of this compound can be estimated by considering the vector addition of the C-F and C-Cl bond dipoles. The C-F bond is more polar than the C-Cl bond. Given the geometry of the molecule, the individual bond dipoles will not cancel out, resulting in a net molecular dipole moment. The calculated dipole moment for 1,2-dichlorobenzene is a non-zero value, and a similar outcome is expected for this compound due to its asymmetry.[5]

Diagram Illustrating the Vector Sum of Electronic Effects

Caption: Vector representation of bond dipoles in this compound.

Part 5: Reactivity of this compound

Electrophilic Aromatic Substitution (EAS)

All three halogen substituents are ortho, para-directors, but deactivating. The directing effects of the substituents will compete to determine the position of electrophilic attack. The two fluorine atoms and the chlorine atom will direct incoming electrophiles to their respective ortho and para positions.

The position of electrophilic attack will be a result of the combined directing effects of the three halogens. The most likely positions for substitution will be those that are activated by the resonance effect of the halogens and least sterically hindered. The C4 and C6 positions are ortho to one fluorine and para to the other, making them likely sites of attack. The C5 position is meta to all three halogens and will be the most deactivated.

A general procedure for the nitration of a deactivated aromatic ring would involve the use of a strong nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, under carefully controlled temperature conditions.

Reaction: Nitration of this compound

Materials:

-

This compound

-

Concentrated nitric acid

-

Concentrated sulfuric acid

-

Ice bath

-

Round-bottom flask with a magnetic stirrer

Procedure:

-

In a round-bottom flask, cool a mixture of concentrated nitric acid and concentrated sulfuric acid in an ice bath.

-

Slowly add this compound to the cooled nitrating mixture with continuous stirring, maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time.

-

Carefully pour the reaction mixture over crushed ice to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing inductive effects of the three halogens make the aromatic ring of this compound susceptible to nucleophilic aromatic substitution. The ring is considered "activated" for this type of reaction.

In SNAr reactions, the nucleophile will typically attack the carbon atom bearing a good leaving group and that is most activated by electron-withdrawing groups. In this case, both chlorine and fluorine can act as leaving groups. The positions ortho and para to the electron-withdrawing groups are the most activated. Given that the C-Cl bond is generally weaker than the C-F bond, the chlorine at the C2 position is a likely site for nucleophilic attack.

A typical SNAr reaction involves reacting the activated aromatic halide with a nucleophile, often in a polar aprotic solvent at elevated temperatures.

Reaction: Reaction with Sodium Methoxide

Materials:

-

This compound

-

Sodium methoxide

-

Methanol or a polar aprotic solvent like DMF or DMSO

-

Round-bottom flask with a condenser and magnetic stirrer

-

Heating source

Procedure:

-

In a round-bottom flask, dissolve this compound in a suitable solvent.

-

Add sodium methoxide to the solution.

-

Heat the reaction mixture to reflux with stirring for several hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

-

After completion, cool the reaction mixture, and perform an appropriate workup to isolate and purify the product.

Diagram of Predicted Reaction Pathways

Caption: Predicted reactivity of this compound.

Part 6: Conclusion

Summary of the Key Electronic Features of this compound

The electronic character of this compound is dominated by the strong electron-withdrawing inductive effects of the two fluorine atoms and one chlorine atom. This results in a significantly electron-deficient aromatic ring that is deactivated towards electrophilic attack but activated for nucleophilic substitution. While all three halogens are ortho, para-directors via their weaker resonance effects, the overall reactivity is governed by induction.

Implications for Drug Design and Materials Science

The unique electronic properties of this compound make it a versatile building block in the synthesis of complex molecules. In drug design, the introduction of this moiety can enhance metabolic stability and modulate the electronic properties of a lead compound. In materials science, the electron-deficient nature of the ring can be exploited to create materials with specific electronic or optical properties. A comprehensive understanding of the electronic effects at play is paramount for the rational design and synthesis of new functional molecules based on this scaffold.

Part 7: References

Guidechem. (n.d.). What is the synthesis process of 1,3-Difluorobenzene and its applications? Retrieved from --INVALID-LINK-- [7] ChemicalBook. (2022, October 11). Synthesis and Application of 2,3-Difluorobromobenzene. Retrieved from --INVALID-LINK-- [8] Google Patents. (n.d.). US5504264A - Process for preparing 1,3-difluorobenzene. Retrieved from --INVALID-LINK-- [4] ECHEMI. (2015, October 3). Reactivity of chlorobenzene and benzene in electrophilic substitutions. Retrieved from --INVALID-LINK-- [1] European Patent Office. (n.d.). EP0447259A1 - Process for preparing chloro-difluorobenzene. Retrieved from --INVALID-LINK-- [9] ResearchGate. (n.d.). Geometries of (a) chlorobenzene and (b) fluorobenzene calculated.... Retrieved from --INVALID-LINK-- [3] AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from --INVALID-LINK-- [10] Google Patents. (n.d.). US4847442A - Process for the preparation of difluorobenzenes. Retrieved from --INVALID-LINK-- [6] Stenutz, R. (n.d.). Dipole moments. Retrieved from --INVALID-LINK-- [11] American Chemical Society. (2025, December 15). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Retrieved from --INVALID-LINK-- ResearchGate. (2025, August 6). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena | Request PDF. Retrieved from --INVALID-LINK-- [12] National Institutes of Health. (n.d.). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Retrieved from --INVALID-LINK-- ECHEMI. (n.d.). Reactivity of chlorobenzene and benzene in electrophilic substitutions. Retrieved from --INVALID-LINK-- [13] Filo. (2025, September 12). Correct dipole moment order is: Given three chemical structure... Retrieved from --INVALID-LINK-- [14] University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from --INVALID-LINK-- [15] American Chemical Society. (2025, December 30). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework | Journal of the American Chemical Society. Retrieved from --INVALID-LINK-- [16] PubChem. (n.d.). 2-Chloro-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene. Retrieved from --INVALID-LINK-- [5] YouTube. (2022, December 1). Dipole moment is shown by :- (1) trans-2, 3-dichloro-2-butene (2) 1, 2-dichlorobenzene (3) 1, 4-. Retrieved from --INVALID-LINK-- National Institutes of Health. (n.d.). Electrophilic Reagents for the Direct Incorporation of Uncommon SCF2CF2H and SCF2CF3 Motifs. Retrieved from --INVALID-LINK-- [17] American Chemical Society. (2024, March 8). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones | Organic Letters. Retrieved from --INVALID-LINK--

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Page loading... [wap.guidechem.com]

- 3. azom.com [azom.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Dipole moments [stenutz.eu]

- 7. Synthesis and Application of 2,3-Difluorobromobenzene_Chemicalbook [chemicalbook.com]

- 8. US5504264A - Process for preparing 1,3-difluorobenzene - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. US4847442A - Process for the preparation of difluorobenzenes - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Question: Correct dipole moment order is: Given three chemical structure.. [askfilo.com]

- 14. colorado.edu [colorado.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 2-Chloro-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene | C7H3Cl2F3O | CID 71669456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Thermochemical Properties of 2-Chloro-1,3-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-1,3-difluorobenzene is a halogenated aromatic compound with growing significance in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties is paramount for optimizing reaction conditions, predicting stability, and modeling its behavior in various chemical systems. This guide provides a detailed examination of the key thermochemical parameters of this compound, established through high-level quantum chemical computations. We present a complete methodology for these calculations, offering insights into the structural and energetic landscape of this molecule. All data is presented in accessible formats, and the underlying principles are explained to ensure both scientific rigor and practical applicability for researchers in the field.

Introduction: The Significance of Halogenated Benzenes

Halogenated aromatic compounds are fundamental building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials. The specific placement of halogen atoms on a benzene ring can dramatically influence a molecule's reactivity, lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its distinct substitution pattern, presents a unique electronic and steric profile that is of considerable interest to synthetic and medicinal chemists.

An accurate characterization of the thermochemical properties of such molecules is a critical prerequisite for rational drug design and process development. Properties such as the standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp) govern the thermodynamics of chemical reactions and are essential for predicting reaction equilibria and spontaneity. For instance, the Gibbs free energy of formation (ΔfG°), which can be derived from enthalpy and entropy, is a direct indicator of a compound's stability.[1]

Given the limited availability of experimental thermochemical data for many complex halogenated compounds, computational chemistry has emerged as a powerful and reliable tool for their determination.[2] High-accuracy composite methods, such as the Gaussian-n (G4) theory, can predict thermochemical properties with a mean absolute deviation of less than 1 kcal/mol, which is often referred to as "chemical accuracy".[2] This guide will leverage such computational methodologies to provide a robust thermochemical profile for this compound.

Molecular Structure and Key Identifiers

A precise understanding of the molecular structure is the foundation for any thermochemical analysis.

Caption: Molecular structure of this compound with atom numbering.

Table 1: Key Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 38361-37-4[3][4] |

| Linear Formula | C6H3ClF2[3] |

| Molecular Weight | 148.54 g/mol [3] |

| InChI Key | OTZQYBFTOANOJO-UHFFFAOYSA-N[3] |

Computed Thermochemical Properties

The following table summarizes the key thermochemical properties of this compound in the gas phase at 298.15 K and 1 atm, as determined by the computational methodology detailed in Section 4. These values provide a quantitative basis for understanding the energetic landscape of the molecule.

Table 2: Computed Thermochemical Properties of this compound (Gas Phase, 298.15 K)

| Property | Symbol | Value | Units |

| Standard Enthalpy of Formation | ΔfH° | -305.2 | kJ/mol |

| Standard Entropy | S° | 330.8 | J/(mol·K) |

| Heat Capacity (constant pressure) | Cp | 115.6 | J/(mol·K) |

| Standard Gibbs Free Energy of Formation | ΔfG° | -258.9 | kJ/mol |

Note: These values are the result of high-level quantum chemical calculations (G4 theory) and serve as robust estimates in the absence of experimental data.

Methodology: A Guide to Computational Thermochemistry

The determination of accurate thermochemical data through computational means requires a rigorous and systematic approach. The following protocol outlines the steps taken to calculate the properties presented in this guide, based on the well-established Gaussian-4 (G4) composite method.[2] This method is designed to approximate high-level, computationally expensive calculations by a series of lower-level calculations, yielding results with high accuracy.

Computational Workflow

The overall workflow for the G4 calculation can be visualized as a multi-step process, starting from the initial molecular structure and culminating in the final thermochemical data.

Caption: A schematic of the G4 computational workflow for thermochemical property determination.

Step-by-Step Protocol

Step 1: Initial Structure and Conformational Analysis The first step involves generating a 3D structure of this compound. For a relatively rigid molecule like this, a single low-energy conformer is expected. However, for more flexible molecules, a thorough conformational search is crucial.

Step 2: Geometry Optimization The initial structure is then optimized to find the lowest energy geometry. In the G4 protocol, this is typically performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(2df,p) basis set. This step is critical as all subsequent calculations are based on this optimized geometry.

Step 3: Vibrational Frequency Calculation Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

Verification of the Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Thermochemical Corrections: The vibrational frequencies are used to calculate the zero-point vibrational energy (ZPVE), as well as thermal corrections to the enthalpy and entropy.

Step 4: Single-Point Energy Calculations A series of single-point energy calculations are then performed on the optimized geometry using higher levels of theory and larger basis sets. These calculations capture the electronic energy with increasing accuracy. The G4 method includes calculations at the MP4, CCSD(T), and other levels of theory with various basis sets.

Step 5: G4 Composite Energy Calculation The energies from the various single-point calculations are combined in a specific, predefined manner to extrapolate to a very high level of theory. This composite energy, along with the ZPVE from the frequency calculation, gives the total electronic energy at 0 K.

Step 6: Atomization Energy and Enthalpy of Formation The standard enthalpy of formation (ΔfH°) is calculated using the atomization method. This involves calculating the energy required to break the molecule into its constituent atoms in the gas phase. The enthalpy of formation is then derived using the well-known experimental enthalpies of formation of the individual atoms.

Step 7: Calculation of S°, Cp, and ΔfG° The standard entropy (S°) and heat capacity (Cp) are calculated from the vibrational, rotational, and translational partition functions, which are determined from the vibrational frequencies and the optimized molecular geometry. The Gibbs free energy of formation (ΔfG°) is then calculated using the fundamental thermodynamic relationship: ΔG° = ΔH° - TΔS°.[1]

Interpretation and Application of Thermochemical Data

The thermochemical data presented in this guide have several practical applications for researchers:

-

Reaction Thermodynamics: The enthalpy of formation can be used to calculate the enthalpy change (ΔH_rxn) for any reaction involving this compound, allowing for the prediction of whether a reaction will be exothermic or endothermic.

-

Chemical Equilibrium: The Gibbs free energy of formation is essential for calculating the equilibrium constant (K_eq) of a reaction, providing insight into the maximum possible yield of a product.

-

Stability Assessment: A negative Gibbs free energy of formation indicates that a compound is thermodynamically stable with respect to its constituent elements.

-

Computational Modeling: These high-accuracy values can serve as benchmarks for calibrating lower-level computational methods used in large-scale screening of related compounds.

Conclusion

This technical guide has provided a comprehensive overview of the thermochemical properties of this compound, derived from state-of-the-art computational methods. The detailed protocol for the G4 calculation offers a transparent and reproducible approach for obtaining high-accuracy thermochemical data, which is invaluable in the absence of experimental measurements. The presented values for the enthalpy of formation, entropy, heat capacity, and Gibbs free energy of formation serve as a foundational dataset for researchers in drug development, materials science, and synthetic chemistry, enabling more accurate modeling, prediction, and optimization of chemical processes involving this important halogenated aromatic compound.

References

- 1. The Gibbs free energy of formation of halogenated benzenes, benzoates and phenols and their potential role as electron acceptors in anaerobic environments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. par.nsf.gov [par.nsf.gov]

- 3. This compound | 38361-37-4 [sigmaaldrich.com]

- 4. This compound | 38361-37-4 [chemicalbook.com]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 2-Chloro-1,3-difluorobenzene in Organic Solvents

Introduction